

Technical Guide: Spectroscopic Profiling of Chlorhexidine Dihydrochloride Impurity B

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Compound of Interest

Compound Name: *Chlorhexidine Dihydrochloride*
Impurity B

Cat. No.: *B13771934*

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Executive Summary

In the high-stakes domain of antiseptic drug development, the purity of Chlorhexidine Dihydrochloride (CHX-2HCl) is non-negotiable.[1][2][3] Among its critical impurities, Impurity B (European Pharmacopoeia designation) represents a significant degradation and synthesis byproduct.[1][2][3] Unlike the symmetric parent molecule, Impurity B is an asymmetric "mono-phenyl" derivative, chemically identified as 1-[6-[[[(4-chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea.[1][2][3]

This guide provides a definitive spectroscopic atlas for Impurity B, distinguishing it from the parent API and the toxicologically critical p-chloroaniline (Impurity A).[1][2][3] By synthesizing NMR, IR, and MS data, we establish a self-validating identification protocol essential for QC and R&D scientists.

Chemical Identity & Structural Logic

To interpret the spectra, one must first understand the structural deviation from the parent molecule.[2] Chlorhexidine is a symmetric bis-biguanide.[1][2] Impurity B arises when one of the p-chlorophenyl rings is cleaved or fails to couple, leaving a urea-terminated guanidine chain.[1][2][3]

- Common Name: Chlorhexidine Impurity B (EP); Chlorhexidine Urea (USP).[1][2][3]

- Chemical Name:

-[6-[[amino[[[4-chlorophenyl]amino]iminomethyl]amino]iminomethyl]amino]hexyl]-

'-aminocarbonyl-guanidine (or variations thereof).[1][2][3]

- Molecular Formula:

[1][2][3][4][5][6]

- Molecular Weight: 395.89 g/mol (Free Base).[1][2][3]

- Key Structural Discriminator: Loss of symmetry (one aromatic ring vs. two) and the presence of a carbonyl (

) group.[1][2][3]

Structural Pathway Diagram

The following diagram illustrates the structural relationship between the parent Chlorhexidine and Impurity B.[1][2]



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Figure 1: Structural derivation of Impurity B from Chlorhexidine, highlighting the loss of symmetry and introduction of the urea moiety.[1][2][3]

Spectroscopic Characterization (The Core)

Mass Spectrometry (MS)

Mass spectrometry provides the most immediate confirmation of Impurity B due to the distinct mass shift and isotopic pattern compared to the parent.^{[1][2]}

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode).^{[1][2][3]}
- Parent Ion (
):
 - Chlorhexidine:
(Base peak).^{[1][2][3]}
 - Impurity B:
^{[1][2]}
- Isotopic Pattern:
 - Chlorhexidine contains two chlorine atoms, producing a characteristic M, M+2, M+4 pattern (9:6:1 ratio).^{[1][3]}
 - Impurity B contains one chlorine atom, producing a distinct 3:1 ratio for M and M+2.^{[1][2]}

Table 1: MS Fragmentation & Assignment

Ion Identity	m/z (approx)	Description	Mechanistic Insight
	396.2	Molecular Ion	Protonated parent.[1] [2][3] Confirms loss of one chlorophenyl-biguanide unit.[1][2]
	398.2	Isotope Peak	~33% abundance of base peak.[1][2][3] Confirms presence of exactly one Cl atom. [1][2]
Fragment A	127.0		p-Chloroaniline fragment (common to all CHX impurities).[1] [2][3]
Fragment B	170.0		p-Chlorophenylguanidine fragment.[1][2][3]

“

Analyst Note: In LC-MS, Impurity B typically elutes earlier than Chlorhexidine on C18 columns due to increased polarity from the urea group and reduced lipophilicity (loss of one aromatic ring).[1][2][3]

Infrared Spectroscopy (FT-IR)

IR is the definitive tool for identifying the "Urea" functionality which is absent in pure Chlorhexidine.[1][2][3]

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3]

- Diagnostic Region: 1600–1700 cm^{-1} .^{[1][2]}

Critical Spectral Differences:

- The Carbonyl Signal: Chlorhexidine is a biguanide and lacks a true carbonyl (^{[1][2]} It shows stretches around 1630–1640 cm^{-1} .^{[1][2]} Impurity B displays a distinct, often broader band or shoulder around 1650–1690 cm^{-1} corresponding to the Urea stretch (Amide II-like).^{[1][2][3]}
- Aromatic Overtones: The parent molecule has intense aromatic signals.^{[1][2]} Impurity B shows reduced intensity in aromatic C-H bending (800–850 cm^{-1}) relative to the aliphatic C-H stretches, reflecting the 1:2 aromatic-to-aliphatic ratio change.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR)

NMR provides the ultimate structural proof.^{[1][2][3]} The loss of symmetry makes the spectrum of Impurity B significantly more complex than the parent.^{[1][2]}

- Solvent: DMSO-
(Standard for ureas/guanidines to observe exchangeable protons).^{[1][2][3]}
- Frequency: 400 MHz or higher recommended.^{[1][2]}

Table 2:

H-NMR Assignment Strategy (DMSO-
)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.25 - 7.45	Multiplet	4H	Aromatic (Ar-H)	Critical: Integrates to 4H (one ring) vs. 8H in parent. ^{[1][2][3]} Proves mono-phenyl nature. ^{[1][2]}
6.80 - 7.10	Broad Singlets	Variable	NH (Biguanide)	Exchangeable protons. ^{[1][2][3]} Chemical shift varies with concentration/pH. ^{[1][2][7]}
5.50 - 6.00	Broad Singlet	~2H	NH ₂ (Urea Terminus)	Distinct protons on the terminal urea group (^{[1][2][3]}).
3.05 - 3.15	Multiplet	4H	-CH ₂	Methylenes adjacent to nitrogen atoms on both ends of the hexyl chain. ^{[1][2]}
1.40 - 1.55	Multiplet	4H	-CH ₂	Internal methylene protons of the hexyl chain. ^{[1][2]}
1.20 - 1.35	Multiplet	4H	-CH ₂	Central methylene

protons of the
hexyl chain.^{[1][2]}

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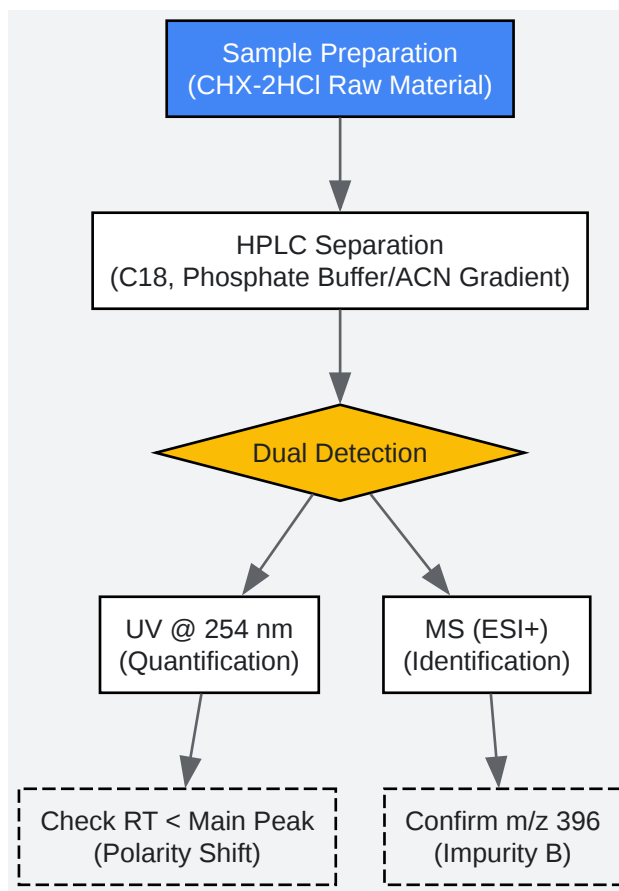
Expert Insight: In the parent Chlorhexidine, the hexyl chain protons appear as simplified sets due to C2 symmetry.^{[1][2]} In Impurity B, the two ends of the hexyl chain are chemically non-equivalent.^[2] On high-field instruments (>500 MHz), the

-CH₂ protons at the urea end may resolve separately from those at the biguanide end.^{[1][2][3]}

Analytical Workflow & Protocol

To ensure robust detection, the following workflow integrates the spectroscopic data into a QC environment.

Experimental Workflow Diagram



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Figure 2: Integrated HPLC-UV-MS workflow for the isolation and identification of Impurity B.

Detailed Protocol Steps

- Sample Preparation: Dissolve Chlorhexidine Dihydrochloride in Mobile Phase A (Water/Phosphate buffer + 0.1% Formic acid for MS compatibility).[1][2] Concentration: 1.0 mg/mL.[1][2]
- Separation (HPLC):
 - Column: C18 (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase: Gradient of Ammonium Acetate (pH 5.[1][2][8]0) and Acetonitrile.[1][2][8]
Note: Avoid phosphate buffers if using MS; use volatile buffers like ammonium formate/acetate.[1][2]

- Gradient: 10% ACN to 60% ACN over 20 minutes. Impurity B is more polar and will elute before the main Chlorhexidine peak.[\[1\]](#)[\[2\]](#)
- Detection Criteria:
 - UV: Monitor at 254 nm (Aromatic absorption). Note that Impurity B has roughly half the molar absorptivity of Chlorhexidine at this wavelength due to having only one aromatic ring.[\[1\]](#)[\[2\]](#) Correction factors must be applied for accurate w/w% quantification.
 - MS: Extract ion chromatogram (XIC) for m/z 396.2.

Regulatory & Safety Context

Impurity B is monitored under strict pharmacopoeial limits (EP/USP).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Toxicity: While less toxic than p-chloroaniline (Impurity A), it represents a structural failure of the API.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Limits: Typically controlled at NMT (Not More Than) 0.15% or 0.5% depending on the specific monograph and dosage form.
- Origin: It is often a "process impurity" arising from the incomplete reaction of hexamethylene bis-cyanoguanidine with p-chloroaniline, or a "degradation product" from the hydrolysis of the biguanide group.[\[1\]](#)[\[2\]](#)

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